2-(3-Nitrophenyl)piperazine hydrochloride
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Overview
Description
2-(3-Nitrophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H14ClN3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 2-(3-Nitrophenyl)piperazine hydrochloride typically involves the reaction of 3-nitroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and high throughput .
Chemical Reactions Analysis
2-(3-Nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols.
Scientific Research Applications
2-(3-Nitrophenyl)piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(3-Nitrophenyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride:
1-(2,4-Dimethylphenyl)piperazine hydrochloride: The presence of methyl groups in this compound influences its reactivity and biological activity. The uniqueness of this compound lies in the presence of the nitrophenyl group, which imparts specific chemical and biological properties that distinguish it from other piperazine derivatives.
Properties
Molecular Formula |
C10H14ClN3O2 |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-(3-nitrophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10;/h1-3,6,10-12H,4-5,7H2;1H |
InChI Key |
ZSUMJAFDNIRLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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